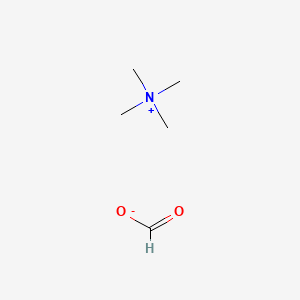
3-Nitrovalerophenone
Descripción general
Descripción
3-Nitrovalerophenone (3-NVP) is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. 3-NVP is a yellow crystalline solid that is soluble in organic solvents and slightly soluble in water. It has a characteristic odor and is used in a variety of applications, including chemical synthesis and as a reagent in biochemical assays.
Aplicaciones Científicas De Investigación
Physical, Thermal, and Spectral Properties
3-Nitrovalerophenone, an organic compound, has been explored in various studies focusing on its physical, thermal, and spectral properties. For instance, a study on Nitroacetophenone (3-NAP), closely related to 3-Nitrovalerophenone, examined the impact of biofield energy treatment on its properties. This included alterations in X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and other techniques. The results indicated changes in crystallite size, melting temperature, thermal stability, and other properties, suggesting potential applications in material science and engineering (Trivedi et al., 2015).
Corrosion Inhibition
3-Nitrovalerophenone derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic mediums. A study demonstrated that 3-nitroacetophenone (3-NA) acts as an efficient corrosion inhibitor. It was found to increase with inhibitor concentration, showing potential for use in industrial applications to prevent metal corrosion (Ibrahim et al., 2022).
Neuroprotective Effects
Several studies have looked into the neuroprotective effects of compounds similar to 3-Nitrovalerophenone. For example, 3-Nitropropionic acid (3-NP) has been used to mimic Huntington's disease in animals. The research explored protective strategies against 3-NP induced neurotoxicity, indicating a potential avenue for developing treatments for neurodegenerative diseases (La Fontaine et al., 2000).
Methane Emission Reduction in Dairy Cows
In the field of agricultural science, a substance related to 3-Nitrovalerophenone, 3-nitrooxypropanol (3-NOP), has been studied for its effects on methane emission in dairy cows. Research found that 3-NOP significantly decreased methane emissions without affecting the cows' milk production, suggesting its use in reducing greenhouse gas emissions from livestock (Melgar et al., 2019).
Propiedades
IUPAC Name |
3-nitro-1-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(12(14)15)8-11(13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQMBGMZWJYCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341090, DTXSID001002158 | |
| Record name | 3-Nitrovalerophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-1-phenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrovalerophenone | |
CAS RN |
80460-02-2, 81729-27-3 | |
| Record name | 3-Nitrovalerophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-1-phenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITROVALEROPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)



![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)